molecular formula C11H15N3O B055217 4-(1-Piperazinyl)benzamide CAS No. 116290-73-4

4-(1-Piperazinyl)benzamide

Cat. No. B055217
M. Wt: 205.26 g/mol
InChI Key: HSTUDPLWWRFKDS-UHFFFAOYSA-N
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Patent
US06013654

Procedure details

A mixture of piperazine (7.56 g) and 4-fluorobenzamide (2.44 g) in water (10 mL) is heated at reflux for 27 h. The mixture is then allowed to cool slightly and the solid is collected and washed with water and dichloromethane, followed by drying to give 3.24 g of 4-(piperazin-1-yl)benzamide; mp 238-243° C., ms m/z 205; IR (mineral oil) 1609, 1255, 1665, 1389, 3149 cm-1. 1H NMR (DMSOd6) δ2.59, 2.80, 3.14, 6.90, 7.02, 7.72, 7.73.
Quantity
7.56 g
Type
reactant
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.F[C:8]1[CH:16]=[CH:15][C:11]([C:12]([NH2:14])=[O:13])=[CH:10][CH:9]=1>O>[N:1]1([C:8]2[CH:16]=[CH:15][C:11]([C:12]([NH2:14])=[O:13])=[CH:10][CH:9]=2)[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
7.56 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
2.44 g
Type
reactant
Smiles
FC1=CC=C(C(=O)N)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 27 h
Duration
27 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool slightly
CUSTOM
Type
CUSTOM
Details
the solid is collected
WASH
Type
WASH
Details
washed with water and dichloromethane
CUSTOM
Type
CUSTOM
Details
by drying

Outcomes

Product
Name
Type
product
Smiles
N1(CCNCC1)C1=CC=C(C(=O)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.24 g
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.